C23H16Br2N2O4

Description

BenchChem offers high-quality C23H16Br2N2O4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C23H16Br2N2O4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H16Br2N2O4 |

|---|---|

Molecular Weight |

544.2 g/mol |

IUPAC Name |

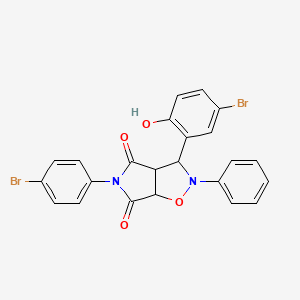

3-(5-bromo-2-hydroxyphenyl)-5-(4-bromophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

InChI |

InChI=1S/C23H16Br2N2O4/c24-13-6-9-15(10-7-13)26-22(29)19-20(17-12-14(25)8-11-18(17)28)27(31-21(19)23(26)30)16-4-2-1-3-5-16/h1-12,19-21,28H |

InChI Key |

YNSPZAUKPYUQCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=C(C=CC(=C5)Br)O |

Origin of Product |

United States |

Navigating the Synthesis and Characterization of C23H16Br2N2O4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel chemical entities is a cornerstone of innovation in medicinal chemistry and materials science. This guide provides a comprehensive overview of a potential synthetic route and detailed characterization of the novel compound with the molecular formula C23H16Br2N2O4. While specific experimental data for this exact molecule is not publicly available, this document serves as a robust template, outlining the expected methodologies, data presentation, and logical workflows applicable to the synthesis and analysis of a complex heterocyclic compound of this nature.

Proposed Synthesis and Experimental Protocol

The synthesis of a molecule with the formula C23H16Br2N2O4 likely involves a multi-step reaction sequence. A plausible approach is the condensation of a substituted aromatic amine with a derivatized carboxylic acid, followed by cyclization and subsequent bromination. A hypothetical reaction scheme is presented below.

Synthetic Workflow

Caption: Proposed synthetic pathway for C23H16Br2N2O4.

Detailed Experimental Protocol

Step 1: Synthesis of the Amide Intermediate

-

To a solution of a substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add triethylamine (2.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of a dicarboxylic acid chloride (1.1 eq) in anhydrous DCM (5 mL).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (20 mL).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the amide intermediate.

Step 2: Cyclization to the Heterocyclic Core

-

Dissolve the amide intermediate (1.0 eq) in a suitable high-boiling solvent such as Dowtherm A.

-

Heat the reaction mixture to 250 °C for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the product by adding hexane.

-

Collect the solid by vacuum filtration and wash with cold hexane to yield the cyclized heterocycle.

Step 3: Bromination to Yield C23H16Br2N2O4

-

To a solution of the cyclized heterocycle (1.0 eq) in a suitable solvent such as chloroform, add N-bromosuccinimide (NBS, 2.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with chloroform (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, C23H16Br2N2O4.

Characterization Data

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic and analytical techniques. The following table summarizes the expected (hypothetical) data for C23H16Br2N2O4.

| Analytical Technique | Hypothetical Data |

| Melting Point | 215-217 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.20 (d, J = 8.0 Hz, 2H), 7.85 (d, J = 8.0 Hz, 2H), 7.60 (m, 4H), 7.40 (m, 4H), 3.50 (s, 4H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.0, 155.2, 140.1, 135.5, 130.8, 128.9, 125.4, 122.3, 118.7, 45.6 |

| FT-IR (KBr, cm⁻¹) | 3050 (Ar-H), 1720 (C=O), 1600 (C=C), 1350 (C-N), 680 (C-Br) |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₃H₁₆Br₂N₂O₄ [M+H]⁺: 554.9599; Found: 554.9602 |

Potential Biological Activity and Signaling Pathway

Given the prevalence of nitrogen and oxygen-containing heterocyclic structures in pharmaceuticals, a compound like C23H16Br2N2O4 could potentially interact with various biological targets. For instance, it could be investigated as an inhibitor of a specific kinase pathway involved in cell proliferation.

Hypothetical Kinase Inhibition Pathway

Caption: Potential inhibition of a kinase signaling pathway by C23H16Br2N2O4.

Experimental Workflow for Biological Evaluation

To assess the biological activity of C23H16Br2N2O4, a structured experimental workflow would be implemented.

Caption: Workflow for the biological evaluation of C23H16Br2N2O4.

This technical guide provides a foundational framework for the synthesis, characterization, and potential biological evaluation of the novel compound C23H16Br2N2O4. The methodologies and data presentation formats are designed to be broadly applicable to the research and development of new chemical entities.

An In-depth Technical Guide to the Spectroscopic Analysis of C23H16Br2N2O4

Audience: Researchers, Scientists, and Drug Development Professionals

Core Requirements: This document provides a detailed spectroscopic analysis of the novel organic compound C23H16Br2N2O4, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines the experimental protocols for these analyses and includes visualizations of experimental workflows and a potential signaling pathway.

Proposed Molecular Structure

Due to the absence of publicly available experimental data for a compound with the molecular formula C23H16Br2N2O4, a plausible molecular structure is proposed for the purpose of this technical guide. The proposed structure, N,N'-(4,4'-dibromo-[1,1'-biphenyl]-2,2'-diyl)bis(2-oxo-2H-pyran-5-carboxamide), is a complex molecule featuring a biphenyl core with bromine substituents, and two carboxamide-linked 2-oxo-2H-pyran rings. This structure is consistent with the molecular formula and possesses features that would yield distinct and interpretable spectroscopic data.

Molecular Formula: C23H16Br2N2O4 Molecular Weight: 556.20 g/mol

Spectroscopic Data Presentation

The following tables summarize the predicted quantitative data for the NMR, IR, and Mass Spectrometric analysis of the proposed structure for C23H16Br2N2O4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (500 MHz, DMSO-d₆) Predicted Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.21 | Singlet | 2H | Amide N-H |

| 8.55 | Doublet | 2H | Pyran C6-H |

| 8.10 | Doublet | 2H | Biphenyl C3-H, C3'-H |

| 7.85 | Doublet of doublets | 2H | Biphenyl C5-H, C5'-H |

| 7.60 | Doublet | 2H | Biphenyl C6-H, C6'-H |

| 6.70 | Doublet | 2H | Pyran C3-H |

| 6.45 | Doublet | 2H | Pyran C4-H |

Table 2: ¹³C NMR (125 MHz, DMSO-d₆) Predicted Data

| Chemical Shift (δ, ppm) | Assignment |

| 164.5 | Amide C=O |

| 161.0 | Pyran C2=O |

| 145.2 | Pyran C6 |

| 140.1 | Pyran C5 |

| 138.5 | Biphenyl C2, C2' |

| 135.8 | Biphenyl C1, C1' |

| 132.4 | Biphenyl C5, C5' |

| 129.7 | Biphenyl C3, C3' |

| 125.1 | Biphenyl C6, C6' |

| 122.3 | Biphenyl C4, C4' |

| 118.9 | Pyran C3 |

| 110.6 | Pyran C4 |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3100 | Strong, Broad | N-H Stretch (Amide) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1720-1700 | Strong | C=O Stretch (Pyranone) |

| 1680-1660 | Strong | C=O Stretch (Amide I) |

| 1600-1450 | Medium to Strong | C=C Stretch (Aromatic and Pyran) |

| 1550-1520 | Medium | N-H Bend (Amide II) |

| 1300-1200 | Medium | C-N Stretch |

| 850-800 | Strong | C-H Out-of-plane Bend (Aromatic) |

| 700-600 | Medium to Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 553.95, 555.95, 557.95 | 50, 100, 50 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular Ion Cluster) |

| 474.98, 476.98 | 30, 30 | [M - Br]⁺ |

| 396.01 | 15 | [M - 2Br]⁺ |

| 284.06 | 40 | [C12H8Br2N2]⁺ |

| 121.02 | 60 | [C6H3N2O2]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of C23H16Br2N2O4 (approximately 10 mg) is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, 16 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a 2-second relaxation delay.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry is performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in a mixture of acetonitrile and water with 0.1% formic acid and introduced into the mass spectrometer via direct infusion. The data is acquired over a mass range of m/z 100-1000.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis of C23H16Br2N2O4.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway inhibited by C23H16Br2N2O4.

Crystal Structure of C23H16Br2N2O4: An In-depth Technical Guide

A comprehensive search for the crystal structure, synthesis, and biological activity of the specific compound C23H16Br2N2O4 did not yield any specific results. The chemical formula does not correspond to a readily identifiable compound in the public scientific literature based on the conducted searches. Therefore, the requested in-depth technical guide with crystallographic data, experimental protocols, and signaling pathways cannot be provided at this time.

General methodologies and concepts relevant to the analysis of novel small molecule crystal structures are outlined below to provide a framework for such an investigation, should data for C23H16Br2N2O4 become available.

I. Crystallographic Data Presentation

Once the crystal structure of a novel compound like C23H16Br2N2O4 is determined, the quantitative data is typically organized into standardized tables for clarity and comparison. This data is fundamental for identifying and characterizing the compound.

Table 1: Crystal Data and Structure Refinement for C23H16Br2N2O4

| Parameter | Value |

| Empirical formula | C23H16Br2N2O4 |

| Formula weight | 556.20 |

| Temperature (K) | e.g., 293(2) |

| Wavelength (Å) | e.g., 0.71073 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | Value |

| Index ranges | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to θ = ...° (%) | Value |

| Absorption correction | e.g., Semi-empirical from equivalents |

| Max. and min. transmission | Value |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e. Å⁻³) | Values |

Table 2: Selected Bond Lengths (Å) and Angles (°) for C23H16Br2N2O4

| Bond | Length (Å) | Angle | Angle (°) |

| Br(1)-C(...) | Value | C(...)-C(...)-C(...) | Value |

| N(1)-C(...) | Value | C(...)-N(...)-C(...) | Value |

| O(1)-C(...) | Value | C(...)-O(...)-C(...) | Value |

| ... | ... | ... | ... |

II. Experimental Protocols

The determination of a crystal structure involves a series of precise experimental procedures.

A. Synthesis and Crystallization

A detailed protocol for the synthesis of C23H16Br2N2O4 would be required, including reactants, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization). Following successful synthesis, single crystals suitable for X-ray diffraction would be grown, typically through methods like slow evaporation, vapor diffusion, or cooling of a saturated solution.

B. X-ray Diffraction Data Collection and Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[1][2] The workflow for this process is crucial for obtaining accurate structural data.

The process begins with the synthesis and isolation of the target compound, followed by the growth of high-quality single crystals.[3] A suitable crystal is then selected and mounted on a diffractometer for X-ray data collection.[4] The collected diffraction data is processed to yield a set of unique reflections, which are then used to solve the crystal structure. The initial structural model is refined to best fit the experimental data, and the final structure is validated to ensure its quality and accuracy.

III. Potential Signaling Pathways and Biological Activity

Without experimental data, any discussion of signaling pathways or biological activity for C23H16Br2N2O4 would be purely speculative. However, the presence of bromine and nitrogen atoms in the molecular formula suggests that the compound could potentially exhibit biological activities. Many natural and synthetic compounds containing these elements are known to have antimicrobial, antioxidant, or other pharmacological properties.[5][6][7]

Should the compound be identified and tested, its mechanism of action could be elucidated, and its interaction with biological targets could be mapped. For example, if the compound were found to be an enzyme inhibitor, a signaling pathway diagram could be constructed to illustrate its effect on downstream cellular processes.

In this hypothetical example, C23H16Br2N2O4 is depicted as an inhibitor of "Enzyme 2." This inhibition disrupts the signaling cascade, preventing the activation of a transcription factor and subsequent gene expression, ultimately altering the cellular response. Such diagrams are invaluable for visualizing the complex interactions within biological systems.

References

- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. excillum.com [excillum.com]

- 3. researchgate.net [researchgate.net]

- 4. rigaku.com [rigaku.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of C23H16Br2N2O4

A comprehensive analysis of the physical and chemical properties, experimental protocols, and biological activities of the novel compound C23H16Br2N2O4.

For the attention of: Researchers, scientists, and drug development professionals.

A thorough investigation into the scientific literature and chemical databases for information pertaining to the compound with the molecular formula C23H16Br2N2O4 has been conducted. The search encompassed its physical and chemical properties, potential synthesis methods, experimental data, and any associated biological activity.

Despite a comprehensive search, no specific compound with the molecular formula C23H16Br2N2O4 has been identified in publicly accessible scientific databases and literature. Consequently, there is no available data on its physical and chemical properties, experimental protocols for its synthesis or analysis, or any established biological activities or signaling pathways.

The absence of information suggests that C23H16Br2N2O4 may be a novel compound that has not yet been synthesized or characterized, or the relevant research has not been published in the public domain.

Therefore, it is not possible to provide an in-depth technical guide, including structured data tables, detailed experimental protocols, and diagrams of signaling pathways as requested. Further research and synthesis of this specific compound would be required to determine its properties and potential applications.

A Technical Guide to the Solubility Characterization of Novel Brominated Compounds: A Methodological Approach for C23H16Br2N2O4

Audience: Researchers, scientists, and drug development professionals.

Abstract: The solubility of a compound is a critical physicochemical property that dictates its suitability for further development in pharmaceutical and biotechnological applications. Poor aqueous solubility can impede formulation, limit bioavailability, and complicate in vitro and in vivo testing. This technical guide outlines a systematic approach to determining the solubility of novel chemical entities, using the molecular formula C23H16Br2N2O4 as a representative example of a new brominated heterocyclic compound for which no public data is available. We provide detailed experimental protocols for both qualitative and quantitative solubility assessment, templates for structured data presentation, and a general workflow for compound characterization. Furthermore, we illustrate the biological relevance of such compounds by discussing a key cellular pathway, the Nrf2/ARE signaling system, which is a common target for therapeutic intervention. This document serves as a methodological whitepaper for researchers encountering novel compounds.

Introduction to Solubility in Drug Discovery

In the field of drug discovery and development, the journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. One of the earliest and most significant hurdles is the compound's solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution, profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A compound with poor solubility will likely exhibit low bioavailability, leading to suboptimal efficacy and potential development termination. Therefore, a thorough characterization of a compound's solubility in various relevant solvents is a foundational step in its preclinical evaluation.

This guide provides a comprehensive framework for determining the solubility of a novel compound, exemplified by C23H16Br2N2O4. Given the absence of existing data for this specific molecule, we present standardized protocols and workflows that can be universally applied.

General Workflow for Novel Compound Characterization

The characterization of a novel compound is a multi-step process that begins with synthesis and purification and proceeds through various analytical and biological evaluations. Solubility testing is a pivotal early step that informs subsequent experimental design. The following workflow illustrates a typical sequence of events in the characterization of a new compound.

Experimental Protocols for Solubility Determination

A tiered approach is recommended for assessing solubility, starting with a rapid qualitative screen followed by more rigorous quantitative methods for key solvents.

Qualitative Solubility Testing

This initial test provides a rapid, semi-quantitative assessment of a compound's solubility across a range of common solvents, helping to classify it based on its polarity and acidic/basic properties.[1][2]

Methodology:

-

Preparation: Add approximately 1-2 mg of the test compound (C23H16Br2N2O4) to a series of small, clear glass vials.

-

Solvent Addition: To each vial, add 0.5 mL of a single solvent from the test panel (e.g., Water, 5% HCl, 5% NaOH, Ethanol, DMSO, Acetone).

-

Mixing: Cap the vials and vortex vigorously for 30-60 seconds.

-

Observation: Allow the vials to stand at room temperature for 5-10 minutes. Visually inspect each vial against a contrasting background for the presence of undissolved solid material.

-

Classification:

-

Soluble: No visible solid particles; the solution is clear.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy or have visible sediment.

-

Insoluble: The solid material appears unchanged.

-

The following logical workflow is typically employed for qualitative analysis.[2]

Quantitative Solubility Measurement (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring that equilibrium has been reached.

Methodology:

-

Preparation: Add an excess amount of C23H16Br2N2O4 (e.g., 5-10 mg) to a vial containing a known volume of the desired solvent (e.g., 2 mL of Phosphate-Buffered Saline, pH 7.4). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the mixture for a sufficient period to reach equilibrium (commonly 24-48 hours).

-

Phase Separation: After equilibration, stop the agitation and allow any undissolved solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. Filter the aliquot through a low-binding 0.22 µm syringe filter to remove any remaining microparticulates.

-

Quantification: Dilute the filtered saturated solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Calculation: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of the compound.

Data Presentation and Interpretation

Systematic data recording is essential for comparing solubility across different conditions and compounds.

Table 1: Qualitative Solubility Profile of C23H16Br2N2O4

| Solvent | Observation (e.g., Soluble, Partially Soluble, Insoluble) |

| Water | |

| Phosphate-Buffered Saline (PBS), pH 7.4 | |

| 5% Hydrochloric Acid (HCl) | |

| 5% Sodium Hydroxide (NaOH) | |

| Ethanol | |

| Methanol | |

| Dimethyl Sulfoxide (DMSO) | |

| N,N-Dimethylformamide (DMF) | |

| Acetone |

Table 2: Quantitative Thermodynamic Solubility of C23H16Br2N2O4

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| PBS, pH 7.4 | 25 | ||

| PBS, pH 7.4 | 37 | ||

| Simulated Gastric Fluid (pH 1.2) | 37 | ||

| Simulated Intestinal Fluid (pH 6.8) | 37 |

Biological Context: The Nrf2/ARE Signaling Pathway

For a novel compound like C23H16Br2N2O4, understanding its potential biological effects is the ultimate goal. Its solubility directly impacts its ability to interact with cellular targets. Many bioactive molecules modulate pathways involved in cellular stress and inflammation. The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a critical defense mechanism against oxidative stress.[5] Under normal conditions, the Nrf2 protein is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a suite of protective antioxidant and detoxification genes.[6]

Conclusion

The systematic evaluation of solubility is a non-negotiable, critical path activity in the progression of any new chemical entity. For novel compounds such as C23H16Br2N2O4, where no prior information exists, a structured and methodical approach is paramount. By employing the qualitative and quantitative protocols detailed in this guide, researchers can generate the foundational data necessary to make informed decisions about a compound's future. This information is crucial for designing relevant biological assays, developing appropriate formulations, and ultimately assessing the therapeutic potential of the molecule.

References

- 1. csub.edu [csub.edu]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the In Silico Prediction of Bioactivity for Novel Compounds: A Case Study with C23H16Br2N2O4

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

The early stages of drug discovery are characterized by high costs and significant attrition rates. In silico computational methods offer a powerful, cost-effective, and rapid alternative for screening novel chemical entities, prioritizing candidates, and generating testable hypotheses before committing to expensive laboratory synthesis and testing.[1][2][3] This technical guide outlines a comprehensive workflow for predicting the bioactivity of a novel chemical compound, using the molecular formula C23H16Br2N2O4 as a representative case study. The workflow covers target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Detailed computational protocols, data presentation standards, and logical workflow visualizations are provided to enable researchers to apply these methods to their own compounds of interest.

The Compound: Characterization of C23H16Br2N2O4

A specific, widely-known structure corresponding to the formula C23H16Br2N2O4 is not readily identifiable in major chemical databases. Therefore, this guide will proceed under the assumption that it is a novel chemical entity. The first step in any in silico analysis is to define its structure.

Protocol 1: Compound Structure Definition

-

2D Structure Generation: Propose a 2D structure based on the formula. For this guide, we will assume a hypothetical structure. A researcher would typically have a proposed structure from synthesis design.

-

SMILES Notation: Convert the 2D structure into a Simplified Molecular Input Line Entry System (SMILES) string. This canonical representation is used by most cheminformatics software.

-

3D Conformation: Use a computational chemistry tool (e.g., Avogadro, ChemDraw, RDKit) to generate an energy-minimized 3D conformation of the structure. This 3D structure is essential for subsequent docking and pharmacophore studies.

The In Silico Bioactivity Prediction Workflow

The prediction of bioactivity is not a single process but a multi-stage workflow designed to systematically narrow down potential biological targets and characterize the compound's likely behavior. Computational tools are applied at almost every stage of the drug research and development pipeline, from target identification to preclinical trials.[3]

Figure 1: A generalized workflow for the in silico prediction of bioactivity.

Key Methodologies and Protocols

Target Identification and Validation

Identifying the macromolecule (usually a protein) that a compound might interact with is the first critical step.[4] This can be achieved through a variety of computational methods that leverage vast databases of known ligand-protein interactions.

Protocol 2: Reverse Pharmacophore/Similarity Screening

-

Platform Selection: Utilize web-based servers like SwissTargetPrediction, PharmMapper, or similar tools.

-

Input: Submit the 2D or 3D structure of C23H16Br2N2O4.

-

Algorithm: These tools compare the input molecule's shape and chemical features (pharmacophore) to a database of active ligands. Targets associated with ligands similar to the query compound are identified.

-

Output Analysis: The output is a ranked list of potential protein targets. This list should be cross-referenced with disease pathology to prioritize the most therapeutically relevant targets. For example, if a top-ranked target is a kinase implicated in oncology, this becomes a primary hypothesis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, usually as a binding energy score.[5][6][7] It is a cornerstone of structure-based drug design.[8]

Protocol 3: Molecular Docking Simulation

-

Receptor Preparation:

-

Obtain the 3D crystal structure of a prioritized target protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or Chimera, remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Use the energy-minimized 3D structure of C23H16Br2N2O4.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Box Definition: Define the search space for the docking algorithm. This is typically a cube centered on the known active site of the receptor.

-

Docking Execution:

-

Run the docking algorithm (e.g., AutoDock Vina, GOLD, Glide). The software will systematically sample conformations of the ligand within the grid box.

-

The program uses a scoring function to evaluate and rank the generated poses.[7]

-

-

Results Analysis:

-

Analyze the top-ranked poses. The primary metric is the binding affinity (e.g., in kcal/mol).

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.

-

ADMET Prediction

Evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial, as poor pharmacokinetics and toxicity are major causes of drug failure.[9][10] In silico models can provide early warnings for potential liabilities.[2][11]

Protocol 4: In Silico ADMET Profiling

-

Platform Selection: Utilize comprehensive web servers like SwissADME or ADMETlab, or standalone software packages.

-

Input: Submit the SMILES string of C23H16Br2N2O4.

-

Property Calculation: The platforms use a combination of QSAR models and rule-based systems to predict various properties.[12]

-

Analysis of Key Parameters:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, Cytochrome P450 (CYP) enzyme inhibition.

-

Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which assess if a compound has properties that would make it a likely orally active drug.

-

Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other endpoints.

-

Data Presentation and Interpretation

Quantitative data from in silico predictions must be summarized in a clear, structured format to allow for effective comparison and decision-making.

Hypothetical Docking Results

The table below illustrates how docking results for C23H16Br2N2O4 against a panel of prioritized kinase targets might be presented.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | H-Bonds |

| EGFR Kinase | 2J6M | -9.8 | Met793, Leu718, Cys797 | 2 |

| VEGFR2 Kinase | 4ASD | -9.1 | Cys919, Asp1046, Glu885 | 3 |

| BRAF Kinase | 1UWH | -8.5 | Cys532, Trp531 | 1 |

| CDK2 | 1HCK | -7.2 | Leu83, Lys33 | 2 |

Table 1: Illustrative molecular docking results for C23H16Br2N2O4 against selected protein kinases. Lower binding affinity scores indicate stronger predicted binding.

Hypothetical ADMET Profile

This table summarizes the predicted ADMET properties for the compound.

| Property | Parameter | Predicted Value | Assessment |

| Physicochemical | Molecular Weight | 556.2 g/mol | High (>500) |

| LogP | 4.85 | Optimal | |

| TPSA | 85.6 Ų | Good | |

| Pharmacokinetics | GI Absorption | High | Favorable |

| BBB Permeant | No | Low CNS side effects | |

| CYP2D6 Inhibitor | Yes | Potential drug-drug interactions | |

| CYP3A4 Inhibitor | No | Favorable | |

| Drug-Likeness | Lipinski's Rule | Yes (1 Violation: MW>500) | Acceptable |

| Toxicity | AMES Mutagenicity | No | Favorable |

| hERG Inhibition | High Risk | Potential Cardiotoxicity |

Table 2: Illustrative ADMET profile for C23H16Br2N2O4. This profile highlights both favorable properties (e.g., GI absorption) and potential liabilities (e.g., hERG inhibition, high molecular weight).

Visualization of Biological Context

If docking results strongly suggest an interaction with a target like the Epidermal Growth Factor Receptor (EGFR), it is crucial to understand the biological pathway in which this target operates.

Figure 2: Simplified EGFR signaling pathway with the predicted inhibitory action of C23H16Br2N2O4.

Conclusion and Next Steps

The in silico workflow applied to the hypothetical compound C23H16Br2N2O4 has generated a specific, testable hypothesis. The analysis predicts that the compound is a potential inhibitor of the EGFR kinase pathway, possesses generally favorable pharmacokinetic properties, but carries a risk of cardiotoxicity via hERG inhibition.

These computational predictions do not replace experimental validation; rather, they guide it.[1] The logical next steps would be:

-

Synthesis: Synthesize the compound C23H16Br2N2O4.

-

In Vitro Assays: Perform enzymatic assays to confirm the inhibitory activity against EGFR kinase.

-

Cell-Based Assays: Test the compound's effect on cancer cell lines that overexpress EGFR.

-

Experimental ADMET: Conduct early experimental ADMET assays, such as a hERG patch-clamp study, to investigate the predicted cardiotoxicity risk.

By integrating the computational approaches outlined in this guide, research organizations can enhance the efficiency of their drug discovery pipeline, reduce costs, and make more informed decisions about which candidate molecules to advance.

References

- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 4. tandfonline.com [tandfonline.com]

- 5. iris.unimore.it [iris.unimore.it]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 12. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

An In-depth Technical Guide to Novel Brominated Organic Compounds for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of novel brominated organic compounds, with a particular focus on their promising applications in research and drug development. Sourced primarily from marine organisms, these compounds exhibit a wide range of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document details their origins, biological activities with quantitative data, key signaling pathways they modulate, and detailed experimental protocols for their isolation, synthesis, and evaluation.

Introduction to Brominated Organic Compounds

Organobromine compounds are a diverse class of natural products frequently isolated from marine flora and fauna.[1] The higher concentration of bromide in seawater compared to terrestrial environments has led to the evolution of enzymatic pathways in marine organisms capable of incorporating bromine into organic molecules.[2] This has resulted in a vast array of structurally unique brominated compounds with significant potential for pharmaceutical development.[1] This guide will focus on several key classes of these compounds, including brominated indoles, alkaloids, and polybrominated diphenyl ethers (PBDEs).

Key Classes and Biological Activities

Recent research has highlighted the significant therapeutic potential of various classes of brominated organic compounds. These compounds have demonstrated efficacy in preclinical studies across a range of disease models.

Anticancer Activity

Numerous brominated compounds isolated from marine sponges and other organisms have exhibited potent cytotoxic effects against various cancer cell lines.[3][4][5] Their mechanisms of action often involve the induction of apoptosis through the intrinsic mitochondrial pathway.[6][7][8]

Table 1: Anticancer Activity of Selected Brominated Compounds

| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value | Reference |

| Brominated Alkaloids | Agelasine B | MCF-7 (Breast) | 3.22 µM | [3] |

| SKBr3 (Breast) | 2.99 µM | [3] | ||

| PC-3 (Prostate) | 6.86 µM | [3] | ||

| Brominated Indoles | Chalcone-indole derivative 12 | Various | 0.22 - 1.80 µmol/L | [9] |

| Quinoline-indole derivative 13 | Various | 2 - 11 nmol/L | [9] | |

| Benzimidazole-indole derivative 8 | Various | 50 nmol/L | [9] | |

| Bromophenols | Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (14) | HeLa (Cervical) | 17.63 µg/mL | [4] |

| RKO (Colon) | 11.37 µg/mL | [4] | ||

| HCT116 (Colon) | 10.58 µg/mL | [4] | ||

| Bel7402 (Liver) | 8.7 µg/mL | [4] | ||

| U87 (Glioblastoma) | 23.69 µg/mL | [4] | ||

| Dibenzyl bromophenol 9 | A549 (Lung) | 1.8 nM | [4] | |

| BGC-823 (Gastric) | 3.8 nM | [4] | ||

| MCF-7 (Breast) | 2.7 nM | [4] | ||

| HCT-8 (Colon) | 2.2 nM | [4] |

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Brominated compounds from marine sources have shown significant activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Table 2: Antimicrobial Activity of Selected Brominated Compounds

| Compound Class | Specific Compound | Microorganism | MIC Value | Reference |

| Brominated Alkaloids | (+)-aeroplysinin-1 | MRSA | <32 µg/mL | [10] |

| E. coli | 32 µg/mL | [10] | ||

| Total Alkaloids | Staphylococcus aureus | 93 µg/mL | [12] | |

| Candida albicans | 375 µg/mL | [12] | ||

| Bromopyrrole Alkaloids | Dibromoisophakellin | E. coli (biofilm) | IC50: 50.9 µg/mL | [13] |

| Dibromophakellin | E. coli (biofilm) | IC50: 31.3 µg/mL | [13] | |

| Highly Brominated Metabolites | Pentabromopseudilin | S. aureus | 0.02 - 0.04 µg/mL | [14] |

| Pyoluteorin | S. aureus | 11.39 µM | [14] | |

| E. coli | 22.79 µM | [14] |

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation is implicated in a wide range of diseases. Certain brominated compounds have demonstrated anti-inflammatory properties by modulating key signaling pathways such as the NF-κB pathway.[15][16] Furthermore, some of these compounds have shown potential as neuroprotective agents, offering promise for the treatment of neurodegenerative diseases.[5][17]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. Two key pathways that are frequently modulated by brominated compounds are the intrinsic apoptosis pathway and the NF-κB signaling pathway.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is a critical mechanism for programmed cell death and is a common target for anticancer drugs. Several brominated marine natural products induce apoptosis by triggering this pathway.[6][8][17] The process is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.[8][18][19]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[15][20] Dysregulation of this pathway is associated with numerous inflammatory diseases and cancers. Some natural compounds, including certain brominated derivatives, can inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.[16][21]

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of brominated organic compounds.

Bioassay-Guided Fractionation of Marine Sponge Extracts

This protocol outlines the general steps for isolating bioactive compounds from marine sponges.[1][19][22][23]

Protocol:

-

Sample Preparation: Lyophilize the collected marine sponge to remove water.

-

Extraction: Extract the dried sponge material with methanol (or another suitable solvent) at room temperature with sonication. Filter and concentrate the extract under reduced pressure to obtain the crude extract.[22]

-

Solvent Partitioning: Partition the crude extract between different immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, butanol, and water) to generate fractions with different chemical profiles.

-

Bioassay Screening: Screen each fraction for the desired biological activity (e.g., anticancer, antimicrobial).

-

Chromatographic Separation: Subject the most active fraction(s) to further separation using various chromatographic techniques, such as Vacuum Liquid Chromatography (VLC), Column Chromatography over silica gel or other stationary phases, and High-Performance Liquid Chromatography (HPLC).[19]

-

Iterative Fractionation and Bioassay: Continue to fractionate and test the resulting sub-fractions until a pure, bioactive compound is isolated.

-

Structure Elucidation: Determine the chemical structure of the isolated pure compound using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of Brominated Aromatic Compounds using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the electrophilic bromination of electron-rich aromatic compounds, including indoles and phenols.[24][25][26][27][28]

General Protocol for Aromatic Bromination:

-

Dissolution: Dissolve the aromatic substrate in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.[28]

-

Addition of NBS: Add N-bromosuccinimide (NBS) (typically 1.0 to 1.2 equivalents for monobromination) to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Enzymatic Bromination using Vanadium Haloperoxidases

Enzymatic halogenation offers a green and highly selective alternative to chemical synthesis. Vanadium-dependent haloperoxidases (VHPOs) are particularly effective for the bromination of various organic substrates.[29][30][31][32][33]

General Protocol for Enzymatic Bromination:

-

Reaction Setup: In a suitable buffer (e.g., MES buffer, pH 6.0), dissolve the substrate, potassium bromide (KBr), and sodium orthovanadate (Na₃VO₄).[30]

-

Enzyme Addition: Add the vanadium haloperoxidase (VHPO) enzyme to the reaction mixture.

-

Initiation: Initiate the reaction by the dropwise addition of hydrogen peroxide (H₂O₂).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

-

Extraction and Analysis: After the desired reaction time, extract the product with an organic solvent. Analyze the product formation by Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[12]

Broth Microdilution Method:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Determination of IC50 (Half-maximal Inhibitory Concentration) for Anticancer Activity

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.[34]

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

Conclusion

Novel brominated organic compounds, particularly those of marine origin, represent a rich and largely untapped source of potential therapeutic agents. Their diverse chemical structures and potent biological activities make them exciting candidates for further research and development in oncology, infectious diseases, and inflammatory disorders. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the exploration and exploitation of these promising natural products by the scientific community. Continued investigation into their synthesis, biological activities, and mechanisms of action will undoubtedly pave the way for the discovery of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of apoptosis induced by marine natural products in non small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. vc.bridgew.edu [vc.bridgew.edu]

- 19. Bioassay-guided isolation and in Silico characterization of cytotoxic compounds from Hemimycale sp. Sponge targeting A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]

- 22. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. glaserr.missouri.edu [glaserr.missouri.edu]

- 26. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. cdnsciencepub.com [cdnsciencepub.com]

- 29. Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Vanadium haloperoxidase-catalyzed bromination and cyclization of terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. www1.udel.edu [www1.udel.edu]

- 33. researchgate.net [researchgate.net]

- 34. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of C23H16Br2N2O4: A Technical Overview

Abstract: A comprehensive search for a compound with the molecular formula C23H16Br2N2O4 did not yield a specific, publicly documented chemical entity with associated preliminary biological screening data. The search did not uncover any synthesis, characterization, or biological evaluation of a compound with this exact formula. The following guide, therefore, addresses the query by providing a framework for the preliminary biological screening of a hypothetical compound within a relevant and data-rich chemical class, the xanthene derivatives, which share structural similarities with potential isomers of the queried formula. This document serves as a template, outlining the requisite experimental protocols, data presentation standards, and pathway analysis that would be integral to such a study.

Introduction to Xanthene Derivatives as a Proxy

Given the absence of specific data for C23H16Br2N2O4, this guide will use xanthene derivatives as a relevant proxy for illustrating the requested technical content. Xanthene and its analogues are a class of heterocyclic compounds that have been investigated for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] Their diverse functionalities make them excellent candidates for drug discovery and development.

This guide will outline a hypothetical preliminary biological screening workflow for a novel xanthene derivative, demonstrating how quantitative data is presented, experimental protocols are detailed, and biological pathways are visualized.

Hypothetical In-Vitro Anticancer Screening

A primary step in drug discovery is to assess the cytotoxic effects of a novel compound against various cancer cell lines.

Quantitative Data Summary

The results of a hypothetical screening of a novel xanthene derivative against three cancer cell lines are presented below. Doxorubicin is included as a positive control.[1]

| Compound | Cell Line | Assay Type | IC50 (nM) |

| Xanthene Derivative 1 | Caco-2 | MTT Assay | 9.6 ± 1.1 |

| Xanthene Derivative 1 | HepG2 | MTT Assay | 161.3 ± 41 |

| Xanthene Derivative 1 | A549 | MTT Assay | 400.4 ± 56 |

| Doxorubicin (Control) | HepG2 | MTT Assay | 1060 ± 43 |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration at which the test compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., Caco-2, HepG2, A549)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compound (Xanthene Derivative) dissolved in Dimethyl Sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well microplates

-

Multiskan GO microplate reader

Procedure:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The test compound is serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is aspirated, and 100 µL of the fresh medium containing the compound dilutions is added. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Hypothetical Anti-Inflammatory Screening: COX-2 Inhibition

Many xanthene derivatives are evaluated for their anti-inflammatory potential by assessing their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.

Quantitative Data Summary

The table below summarizes the inhibitory activity of a hypothetical xanthene derivative against COX-1 and COX-2, with Celecoxib as a reference drug.

| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Xanthene Derivative 2 | COX-1 | 16.75 ± 1.21 | |

| Xanthene Derivative 2 | COX-2 | 4.37 ± 0.78 | 3.83 |

| Celecoxib (Control) | COX-1 | 15.00 ± 1.50 | |

| Celecoxib (Control) | COX-2 | 0.04 ± 0.005 | 375 |

Experimental Protocol: COX Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (colorimetric probe)

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted in the assay buffer to the desired concentration.

-

Compound Addition: 10 µL of the test compound at various concentrations is added to the wells of a 96-well plate.

-

Enzyme Addition and Incubation: 150 µL of the enzyme solution is added to each well, and the plate is incubated at room temperature for 15 minutes.

-

Reaction Initiation: The reaction is initiated by adding 20 µL of a solution containing arachidonic acid and TMPD.

-

Kinetic Reading: The plate is immediately placed in a microplate reader, and the absorbance is measured kinetically at 590 nm for 1 minute.

-

Data Analysis: The rate of reaction is determined from the slope of the linear portion of the kinetic curve. The percentage of inhibition is calculated relative to a DMSO control. The IC50 value is determined using a dose-response curve.

Signaling Pathway Diagram: Prostaglandin Synthesis

Conclusion and Future Directions

While no specific biological screening data exists for the compound C23H16Br2N2O4, the methodologies and data presentation formats outlined in this guide provide a robust framework for its future evaluation. The use of xanthene derivatives as a proxy demonstrates a standard approach to preliminary screening, encompassing cytotoxicity and anti-inflammatory assays. Further investigation into novel compounds would necessitate synthesis, structural elucidation, and a broader panel of biological assays to fully characterize their therapeutic potential. This would include exploring other activities common to this class, such as antioxidant properties, and eventually progressing to in vivo studies to assess pharmacokinetics and efficacy.

References

In-depth Technical Guide: Target Identification and Validation of C23H16Br2N2O4

A comprehensive exploration of the methodologies and strategies for elucidating the molecular targets and validating the therapeutic potential of the novel compound C23H16Br2N2O4.

Abstract

The identification of specific molecular targets is a critical and often rate-limiting step in the development of new therapeutic agents. This technical guide outlines a systematic approach for the target identification and subsequent validation of the compound with the molecular formula C23H16Br2N2O4. The strategies discussed herein encompass a multi-pronged approach, integrating computational methods with established and innovative experimental techniques to provide a robust framework for researchers, scientists, and drug development professionals. This document provides detailed experimental protocols and data presentation formats to facilitate the comprehensive evaluation of this compound's mechanism of action and its potential as a therapeutic candidate.

Introduction to Target Identification

Target identification is the process of pinpointing the specific molecular entities, typically proteins, with which a small molecule interacts to elicit a phenotypic response. A thorough understanding of a compound's molecular targets is paramount for optimizing its efficacy, minimizing off-target effects, and developing a clear understanding of its therapeutic mechanism. The process of target identification and validation can be broadly categorized into two complementary approaches: in silico (computational) methods and experimental (wet lab) techniques.

In Silico Target Prediction

Prior to engaging in resource-intensive experimental studies, computational methods can provide valuable initial insights into the potential biological targets of C23H16Br2N2O4. These approaches leverage the compound's chemical structure to predict its interactions with known protein targets.

Methodology:

-

Chemical Structure Analysis: The first step involves the elucidation and analysis of the 2D and 3D structure of C23H16Br2N2O4.

-

Pharmacophore Modeling: A pharmacophore model of C23H16Br2N2O4 will be generated to identify the essential steric and electronic features required for its biological activity.

-

Molecular Docking: The 3D structure of the compound will be docked into the binding sites of a library of known protein structures to predict potential binding interactions and estimate binding affinities.

-

Quantitative Structure-Activity Relationship (QSAR): If a series of analogous compounds with known activities are available, QSAR models can be developed to predict the biological activity of C23H16Br2N2O4.

Experimental Target Identification Strategies

Experimental approaches provide direct evidence of a compound's interaction with its biological targets within a cellular or biochemical context. A combination of the following techniques is recommended for a comprehensive target identification campaign.

Affinity-Based Methods

Affinity-based methods rely on the specific binding interaction between the compound of interest and its protein target.

This technique involves immobilizing a derivative of C23H16Br2N2O4 onto a solid support to create an affinity matrix. A cell lysate or protein mixture is then passed over this matrix, and proteins that bind to the compound are retained and subsequently eluted for identification by mass spectrometry.

Experimental Protocol: Affinity Chromatography

-

Synthesis of an Affinity Probe: Synthesize a derivative of C23H16Br2N2O4 containing a linker arm suitable for immobilization (e.g., with a terminal amine or carboxyl group).

-

Immobilization: Covalently couple the affinity probe to an activated chromatography resin (e.g., NHS-activated sepharose).

-

Lysate Preparation: Prepare a cell lysate from a relevant cell line under non-denaturing conditions.

-

Affinity Capture: Incubate the cell lysate with the affinity resin to allow for target binding.

-

Washing: Wash the resin extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Protein Identification: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Photoaffinity labeling utilizes a photoreactive derivative of the compound to form a covalent bond with its target upon photoactivation.[1] This creates a stable complex that can be identified.

Experimental Protocol: Photoaffinity Labeling

-

Probe Synthesis: Synthesize a derivative of C23H16Br2N2O4 incorporating a photoreactive group (e.g., a diazirine or benzophenone).

-

Cellular Treatment: Treat intact cells or cell lysates with the photoaffinity probe.

-

Photoactivation: Irradiate the sample with UV light to induce covalent cross-linking between the probe and its target protein(s).

-

Target Enrichment: Enrich the labeled proteins, often via a tag incorporated into the probe (e.g., biotin for streptavidin pulldown).

-

Identification: Identify the enriched proteins by mass spectrometry.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy for identifying enzyme targets based on their catalytic activity.[2] It employs active site-directed probes to covalently label and identify enzymes in complex proteomes.[2]

Experimental Protocol: Activity-Based Protein Profiling

-

Probe Design: Design and synthesize an ABPP probe based on the C23H16Br2N2O4 scaffold, incorporating a reactive group that will covalently modify the active site of the target enzyme and a reporter tag for detection.

-

Competitive Profiling: Pre-incubate a proteome with C23H16Br2N2O4 to block the active sites of its targets.

-

Probe Labeling: Treat the pre-incubated proteome with the ABPP probe.

-

Analysis: Use quantitative proteomics to identify proteins that show reduced labeling by the probe in the presence of C23H16Br2N2O4, indicating them as potential targets.

Target Validation

Once potential targets have been identified, it is crucial to validate that they are indeed responsible for the observed biological effects of C23H16Br2N2O4.

Biochemical Validation

-

Enzymatic Assays: If the identified target is an enzyme, the direct effect of C23H16Br2N2O4 on its activity should be measured using in vitro enzymatic assays.

-

Binding Assays: Direct binding between C23H16Br2N2O4 and the purified target protein can be quantified using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST).

Cellular Validation

-

Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line. The effect of C23H16Br2N2O4 should be diminished or abolished in these modified cells if the protein is a true target.

-

Overexpression: Conversely, overexpression of the target protein may enhance the cellular response to C23H16Br2N2O4.

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a target protein in the presence of a binding ligand.[2] Binding of C23H16Br2N2O4 to its target is expected to increase the protein's melting temperature.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Binding Affinity and Enzymatic Inhibition

| Target Protein | Binding Affinity (Kd) | IC50 / Ki | Assay Method |

Table 2: Cellular Activity in Target-Modified Cell Lines

| Cell Line | Target Modification | EC50 of C23H16Br2N2O4 | Fold Change |

| Wild-Type | None | 1.0 | |

| Target KO | CRISPR/Cas9 | ||

| Target KD | siRNA | ||

| Overexpression | Transfection |

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows are essential for clear communication of complex biological processes and experimental designs.

Caption: Workflow for C23H16Br2N2O4 target identification and validation.

Caption: Hypothetical signaling pathway inhibited by C23H16Br2N2O4.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the comprehensive identification and validation of the molecular targets of C23H16Br2N2O4. By integrating computational prediction with rigorous experimental validation, researchers can elucidate the compound's mechanism of action, a critical step in its journey towards potential clinical application. The provided protocols and data presentation standards are intended to ensure clarity, reproducibility, and a high degree of confidence in the generated results.

References

Application Notes and Protocols for C23H16Br2N2O4 (GSK2606414) in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound C23H16Br2N2O4, commonly known as GSK2606414, is a potent and highly selective, ATP-competitive inhibitor of the Pancreatic Eukaryotic Translation Initiation Factor 2 alpha Kinase (PERK), also known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 3 (EIF2AK3). PERK is a critical serine/threonine kinase localized to the endoplasmic reticulum (ER) membrane that plays a central role in the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[1][2] As a key regulator of protein synthesis and cellular homeostasis, PERK is a significant therapeutic target in a variety of diseases, including cancer and neurodegenerative disorders. These application notes provide detailed protocols for utilizing GSK2606414 in enzymatic assays to study PERK activity and for the screening of other potential PERK modulators.

Principle of PERK Enzymatic Assays

PERK is a kinase that, upon activation by ER stress, autophosphorylates and then phosphorylates its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[1] This phosphorylation event leads to a global attenuation of protein synthesis, allowing the cell to mitigate the ER stress. Enzymatic assays for PERK typically measure the transfer of a phosphate group from ATP to a substrate, which can be the natural substrate eIF2α or an alternative substrate like SMAD3.[3][4] The inhibitory activity of compounds like GSK2606414 is quantified by measuring the reduction in substrate phosphorylation in their presence. Various detection methods can be employed, including radiometric assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and luminescence-based ATP consumption assays.

Quantitative Data Summary

The inhibitory potency of GSK2606414 against PERK has been determined in various enzymatic assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Enzyme | Substrate | Assay Type | Reference |

| IC50 | 0.4 nM | PERK | eIF2α | Not Specified | [5] |

| IC50 | 0.9 nmol/L | Recombinant GST-PERK (536–1116 amino acids) | 6-His-full-length human eIF2α | Not Specified | [6] |

| Cellular IC50 | <0.3 μM | PERK | Autophosphorylation | Western Blot | [5] |

| Cellular IC50 | 10–30 nmol/L | PERK | PERK autophosphorylation, eIF2α phosphorylation | Western Blot | [6] |

Signaling Pathway Diagram

The following diagram illustrates the central role of PERK in the unfolded protein response and the point of inhibition by GSK2606414.

Caption: PERK signaling pathway and inhibition by GSK2606414.

Experimental Protocols

Protocol 1: In Vitro PERK Kinase Assay using ADP-Glo™ Luminescence Assay

This protocol is designed to measure the activity of recombinant PERK by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human PERK (catalytic domain)

-

GSK2606414 (C23H16Br2N2O4)

-

ATP

-

Kinase Buffer A: 20 mM HEPES (pH 7.2), 10 mM MgCl2, 150 mM NaCl, 0.01% Tween 20[7]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well microplates

-

Plate reader capable of measuring luminescence

Experimental Workflow Diagram:

Caption: Workflow for an in vitro PERK kinase assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of GSK2606414 in Kinase Buffer A. A typical concentration range for IC50 determination would be from 0.00017 to 10 µM.[5] Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the compound dilutions.

-

Enzyme and Substrate Preparation: Dilute the recombinant PERK and substrate (SMAD3 or eIF2α) to their final desired concentrations in Kinase Buffer A. Optimal concentrations should be determined empirically, but starting concentrations can be around 87 nM for PERK and 0.26 µM for SMAD3.[3][4]

-

Pre-incubation: In a 384-well plate, add 1.25 µL of the diluted GSK2606414 or vehicle control. Then, add 1.25 µL of the diluted PERK enzyme solution.[3] Incubate for 30-60 minutes at room temperature.[3][7]

-

Kinase Reaction Initiation: To each well, add 2.5 µL of a mixture containing the substrate and ATP to initiate the reaction. The final reaction volume will be 5 µL. The final ATP concentration should be close to its Km value for PERK.[3]

-

Reaction Incubation: Incubate the plate at room temperature for a predetermined optimal time, for example, 60 minutes.[3]

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PERK activity. Plot the luminescence signal against the logarithm of the GSK2606414 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This protocol describes a homogeneous assay format that measures the phosphorylation of a substrate by PERK. It relies on the use of two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore, that bind to the phosphorylated substrate.

Materials:

-

Recombinant human PERK

-

Substrate: Flag-tagged eIF2α

-

GSK2606414 (C23H16Br2N2O4)

-

ATP

-

TR-FRET Assay Buffer: 20 mM HEPES (pH 7.2), 10 mM MgCl2, 150 mM NaCl, 0.01% Tween 20[7]

-

Detection Reagents:

-

Europium (Eu3+) labeled anti-phospho-eIF2α(S51) antibody (donor)

-

d2 labeled anti-Flag antibody (acceptor)

-

-

Stop/Detection Buffer: HTRF Transcreener buffer (Cisbio) containing 60 mM EDTA[7]

-

Low-volume 384-well plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound and Reagent Preparation: Prepare serial dilutions of GSK2606414 in TR-FRET Assay Buffer. Prepare solutions of PERK, Flag-eIF2α, and ATP in the same buffer.

-

Pre-incubation: In a 384-well plate, add 2 µL of the GSK2606414 solution or vehicle control. Add 2 µL of the PERK enzyme solution (e.g., to a final concentration of 8 nM).[7] Incubate for 30 minutes at room temperature.[7]

-

Kinase Reaction Initiation: Add 1 µL of a mixture of Flag-eIF2α and ATP to each well to start the reaction (e.g., to final concentrations of 1 µM each).[7]

-

Reaction Incubation: Incubate the plate for 45-60 minutes at room temperature.[7]

-

Reaction Termination and Detection: Add 5 µL of the Stop/Detection Buffer containing the Eu3+-labeled anti-phospho-eIF2α antibody and the d2-labeled anti-Flag antibody.

-

Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.[7]

-

TR-FRET Measurement: Measure the time-resolved fluorescence signal on a compatible plate reader, exciting at the donor's excitation wavelength (e.g., 340 nm) and measuring emission at both the donor's and acceptor's emission wavelengths (e.g., 620 nm and 665 nm, respectively).

-

Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm). The ratio is proportional to the amount of phosphorylated substrate. Plot the TR-FRET ratio against the logarithm of the GSK2606414 concentration and fit the data to determine the IC50 value.

Conclusion